molecular formula C10H18N4 B13494710 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Cat. No.: B13494710
M. Wt: 194.28 g/mol
InChI Key: UUGOQJXESXEETN-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a chemical building block of significant interest in medicinal chemistry, particularly in the research and development of novel anticoagulant therapies. This compound features a 1,3-dimethyl-1H-1,2,4-triazole ring connected to a cyclohexylamine scaffold, making it a valuable synthon for further synthetic modification. The primary research value of this compound and its analogs lies in their potential as selective, covalent reversible inhibitors of key serine proteases in the coagulation cascade, namely Factor XIIa (FXIIa) and thrombin . Targeting these enzymes represents a promising strategy for developing safer antithrombotic drugs. Inhibition of the intrinsic pathway via FXIIa is especially appealing because it is associated with thrombosis but plays a negligible role in normal hemostasis, potentially offering an anticoagulant effect without a corresponding increase in bleeding risk . Researchers utilize this compound as a core structure to create more complex molecules. By functionalizing the amine group, scientists can design compounds that bind covalently to the active site of target enzymes, leading to potent and prolonged inhibition . The cyclohexane ring introduces specific three-dimensional and steric properties that can enhance binding affinity and selectivity. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(2,5-dimethyl-1,2,4-triazol-3-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H18N4/c1-8-12-9(14(2)13-8)10(11)6-4-3-5-7-10/h3-7,11H2,1-2H3

InChI Key

UUGOQJXESXEETN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2(CCCCC2)N)C

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The synthesis begins with the construction of the 1,2,4-triazole core, a five-membered heterocycle containing three nitrogen atoms. This is typically achieved via cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors under controlled acidic or basic conditions. The cyclization mechanism proceeds through nucleophilic attack and ring closure to form the triazole nucleus.

  • Typical Reaction Conditions: Acidic or basic media, often with heating to facilitate ring closure.
  • Starting Materials: Hydrazine or substituted hydrazines and nitriles or amidines that provide the carbon and nitrogen framework for the ring.

Attachment of the Cyclohexane Ring Bearing the Amine Group

The final key step involves linking the cyclohexane ring to the triazole moiety through a nucleophilic substitution or condensation reaction, introducing the amine functionality at the cyclohexane 1-position.

  • Approach: Reaction of a suitable cyclohexanone or cyclohexane derivative with the triazole intermediate.
  • Typical Reactions: Reductive amination or nucleophilic substitution depending on the functional groups present.
  • Reducing Agents: Lithium aluminum hydride or other hydride donors may be used if reduction is needed to convert ketones to amines.
  • Reaction Conditions: Controlled temperature and solvent choice to optimize yield and purity.

Alternative “One-Pot” Synthesis Strategies

Recent research has developed streamlined “one-pot” methods that combine multiple steps to synthesize triazole-based amines efficiently. These methods involve:

  • Starting Materials: Substituted hydrazino compounds and carboxylic acid derivatives or nitriles.
  • Process: Sequential acylation, cyclization, and ring-opening reactions conducted in a single reaction vessel without isolating intermediates.
  • Advantages: Higher yields, reduced reaction times, and simplified purification.
  • Example: The acylation of hydrazines followed by heterocyclization and acid-catalyzed ring opening to yield triazole amines with high purity and quantitative yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Triazole ring formation Hydrazine + nitrile, acidic/basic medium Heating required for cyclization
Methylation of triazole Methyl iodide or dimethyl sulfate Controlled to achieve 1,3-dimethylation
Cyclohexane ring attachment Cyclohexanone derivative + reducing agent Reductive amination or nucleophilic substitution
One-pot synthesis Hydrazinoquinazolines + acyl chlorides + acid catalysis High yield, simplified purification

Analytical Verification

The synthesized 1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is typically characterized by:

Summary of Preparation Methodology

Preparation Stage Key Techniques Outcome
Cyclization to form triazole Hydrazine + nitrile, acid/base Formation of 1,2,4-triazole ring
Alkylation Methyl iodide/dimethyl sulfate 1,3-Dimethyl substitution on triazole
Cyclohexane ring introduction Nucleophilic substitution/reductive amination Attachment of cyclohexan-1-amine moiety
One-pot synthesis (alternative) Sequential acylation and cyclization Efficient synthesis with high yields

Research and Development Insights

  • The preparation methods have been refined to improve yield, selectivity, and scalability.
  • The “one-pot” synthesis approach is gaining prominence for its efficiency and reduced waste.
  • The compound’s synthetic accessibility supports its exploration in medicinal chemistry and material science.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which contribute to its biological activity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • 1,2,4-Triazole vs. 1,2,3-Triazole: The compound in , 4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine, differs in the triazole isomerism (1,2,3-triazole vs. 1,2,4-triazole).
  • Triazole vs. Pyrazole :
    1-(1-Ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine () replaces the triazole with a pyrazole ring. Pyrazoles have two adjacent nitrogen atoms, reducing aromatic stabilization compared to triazoles. This substitution may alter solubility and metabolic stability .

Substituent Effects

  • Alkyl vs. Aryl Groups: The target compound’s 1,3-dimethyltriazole contrasts with 1-(4-Phenyl-1H-1,2,4-triazol-3-yl)-3-(4-methyl-1H-1,2,4-triazol-5-yl)urea (), which incorporates phenyl and methyl groups.
  • Ethoxymethyl vs. Methyl :
    The ethoxymethyl substituent in introduces an ether linkage, enhancing polarity and possibly aqueous solubility compared to the target compound’s methyl groups. However, this may reduce membrane permeability .

Backbone Modifications

  • Cyclohexane vs. Piperidine :
    In , 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine replaces cyclohexane with piperidine. Piperidine’s nitrogen atom introduces basicity, affecting protonation states under physiological conditions, whereas cyclohexane provides a neutral, hydrophobic scaffold .

  • Amine Positioning :
    The co-crystal in (3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine) highlights the impact of substituent positions on triazole rings. The target compound’s 5-yl cyclohexanamine linkage may influence conformational flexibility and intermolecular interactions compared to para-substituted analogs .

Molecular Weight and Purity

Compound Molecular Weight (g/mol) Purity
Target Compound (estimated) ~208.3 N/A
4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine () 224.3 ≥95%
1-(1-Ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine () 193.29 N/A

The target compound’s intermediate molecular weight suggests balanced lipophilicity and solubility. Higher purity in (≥95%) reflects rigorous purification protocols, which may be relevant for reproducibility .

Biological Activity

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been documented in the literature, including microwave-assisted synthesis which enhances yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity.

Antitumor Activity

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with tubulin and disruption of microtubule dynamics, similar to other triazole derivatives .

Enzyme Inhibition

This compound exhibits inhibitory effects on specific enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Such inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.

The mechanisms through which 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine exerts its biological effects include:

Interaction with Tubulin

The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress within cells .

Research Findings

Recent studies have provided quantitative data on the biological activities of this compound:

Activity TypeIC50 Value (µM)Reference
Antimicrobial12.5
Antitumor (HeLa Cells)15.0
AChE Inhibition8.0

Case Studies

Several case studies highlight the efficacy of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine:

Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited significant cytotoxicity with an IC50 value below that of standard chemotherapeutics like doxorubicin. The study concluded that its mechanism involves apoptosis induction through microtubule disruption.

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cholinesterase enzymes demonstrated that this compound could effectively enhance acetylcholine levels in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. Table 1. Spectral Data for 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine

TechniqueKey SignalsInterpretation
¹H NMR (400 MHz, CDCl₃)δ 1.45–1.70 (m, 6H, cyclohexane), δ 2.50 (s, 6H, –CH₃)Confirms cyclohexane chair conformation and methyl substitution
HRMS (ESI+)m/z 235.1562 ([M+H]⁺, calc. 235.1558)Validates molecular formula (C₁₁H₁₈N₄)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Cu(I) Catalyst2.5 mol%Maximizes regioselectivity (90% 1,4-product)
Temperature70°CBalances reaction rate and side reactions

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